saikosaponin B3
Overview
Description
Synthesis Analysis
The synthesis of saikosaponins, including saikosaponin A (SSa) and D (SSd), has been achieved through methods featuring the preparation of aglycones from oleanolic acid, regioselective glycosylation to construct β-(1→3)-linked disaccharide fragments, and efficient gold(I)-catalyzed glycosylation for glycan installation on the aglycones (Wang et al., 2021).
Molecular Structure Analysis
Saikosaponins are characterized by their complex glycosidic structures. For example, the mass spectrometric fragmentation pathways and UV spectral features of saikosaponins have been systematically studied, revealing characteristic ions that can be used for the identification of these compounds (Liu et al., 2021).
Chemical Reactions and Properties
The chemical properties of saikosaponins are influenced by their structural features such as the presence of carbonyl groups (C=O) in the aglycone, which contribute to their biological activities. The study of degradation products of saikosaponin A under acid hydrolytic conditions has helped elucidate the structural transformation pathways of these compounds (Li et al., 2016).
Physical Properties Analysis
The solubilization of saikosaponin-a with hemslosides Ma2 and Ma3, bisdesmosides of oleanolic acid isolated from Chinese folk medicine, significantly increased the water solubility of saikosaponin-a. This discovery highlights the importance of understanding the physical properties of saikosaponins for enhancing their biomedical applications (Morita et al., 1986).
Chemical Properties Analysis
Saikosaponins, through their diverse chemical structures, interact with biological systems in various ways. For instance, saikosaponin b2 has been found to inhibit the proliferation of B16 melanoma cells, suggesting a mechanism involving the down-regulation of protein kinase C (PKC) activity (Zong et al., 1996). Moreover, the structure-activity relationship study of saikosaponins for Na+, K(+)-ATPase inhibiting action indicates the importance of specific chemical structures for their inhibitory activity (Zhou et al., 1996).
Scientific Research Applications
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Central Nervous System Protection
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Liver Protection
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Antivirus
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Anti-tumor
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Anti-inflammation
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Immune Regulation
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Hormone-like Effects
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Anti-allergic
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Anti-addiction
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Anxiolytic and Antidepressant
Safety And Hazards
Future Directions
Saikosaponins, including saikosaponin B3, have attracted increasing attention due to their broad activity and favorable safety profile . Future research is expected to focus on the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYFMRUYWFXGT-ZGFARVGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316913 | |
Record name | Saikosaponin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
saikosaponin B3 | |
CAS RN |
58316-42-0 | |
Record name | Saikosaponin B3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saikosaponin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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